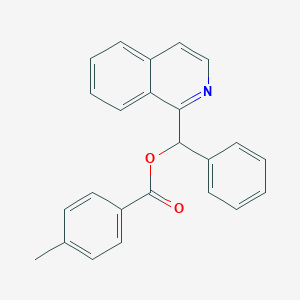![molecular formula C23H19N7O B383132 5-Methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 503431-33-2](/img/structure/B383132.png)
5-Methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities
Preparation Methods
The synthesis of 5-Methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate can form an intermediate, which is then reacted with hydrazine hydrate to yield the triazolopyrimidine core . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using halogenated reagents. Common reagents and conditions for these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon.
Scientific Research Applications
5-Methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and inhibition.
Medicine: Its kinase inhibitory properties make it a candidate for developing anti-cancer drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and pyrazolopyrimidines. Compared to these, 5-Methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has unique structural features that enhance its binding affinity and specificity for CDKs. Other similar compounds include:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Properties
CAS No. |
503431-33-2 |
|---|---|
Molecular Formula |
C23H19N7O |
Molecular Weight |
409.4g/mol |
IUPAC Name |
5-methyl-2-phenyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H19N7O/c1-15-19(22(31)27-17-10-7-12-24-14-17)20(18-11-5-6-13-25-18)30-23(26-15)28-21(29-30)16-8-3-2-4-9-16/h2-14,20H,1H3,(H,27,31)(H,26,28,29) |
InChI Key |
FZMWDSCISMJCFK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CC=N4)C(=O)NC5=CN=CC=C5 |
Isomeric SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)NC5=CN=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CC=N4)C(=O)NC5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-11-(4-methoxyphenyl)-1-oxo-3-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B383051.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B383054.png)

![2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383057.png)
![Dimethyl 5-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383058.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methylene}-2H-chromene-2,4(3H)-dione](/img/structure/B383060.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B383061.png)
![ethyl 9-(2-hydroxyethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B383062.png)
![5-(4-Fluorophenyl)-6-methyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B383063.png)
![1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B383064.png)

![2-methyl-3-[2-methyl-1-(2-methyl-1H-indol-3-yl)propyl]-1H-indole](/img/structure/B383070.png)
![Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B383071.png)

